molecular formula C20H20ClN3O3S2 B6546201 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one CAS No. 895462-60-9

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one

Cat. No.: B6546201
CAS No.: 895462-60-9
M. Wt: 450.0 g/mol
InChI Key: CLEKCAUPDGEVCW-UHFFFAOYSA-N
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Description

The compound 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one (RN: 897471-69-1) is a piperazine-linked propanone derivative with a 1,3-benzothiazole core and a 4-chlorobenzenesulfonyl substituent. Its structure combines a heterocyclic benzothiazole moiety, known for pharmacological relevance, with a sulfonyl group that enhances binding affinity to biological targets.

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorophenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c21-15-5-7-16(8-6-15)29(26,27)14-9-19(25)23-10-12-24(13-11-23)20-22-17-3-1-2-4-18(17)28-20/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEKCAUPDGEVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one, commonly referred to as a benzothiazole derivative, has garnered attention in pharmacological research for its potential biological activities. This compound is characterized by its complex structure, which includes a piperazine ring and a sulfonyl group, making it a candidate for various therapeutic applications.

  • Molecular Formula : C₁₈H₁₆ClN₃O₂S
  • Molecular Weight : 367.85 g/mol
  • CAS Number : 223586-82-1
  • Structural Features : The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a range of biological activities. The specific compound has been studied for its effects on cardiovascular systems and potential antitumor properties.

Cardiovascular Effects

Recent studies have demonstrated that sulfonamide derivatives can significantly influence perfusion pressure and coronary resistance. A study involving isolated rat hearts showed that certain sulfonamide derivatives, including those structurally related to the compound of interest, resulted in notable changes in cardiovascular parameters:

Compound Dose (nM) Effect on Perfusion Pressure
ControlN/ABaseline
4-(2-Amino-ethyl)-benzenesulfonamide0.001Decreased perfusion pressure
Benzothiazole derivative0.001Variable effects

The results indicated that these compounds could interact with calcium channels, potentially leading to vasodilation and reduced perfusion pressure .

Antitumor Activity

The antitumor potential of benzothiazole derivatives has also been explored. A series of studies have synthesized various compounds based on the benzothiazole structure and evaluated their cytotoxic effects against cancer cell lines. For instance, derivatives were shown to inhibit cell proliferation and induce apoptosis in several cancer types, suggesting their role as promising anticancer agents .

Case Studies

  • Cardiovascular Study : In a controlled experiment involving isolated rat hearts, the administration of the benzothiazole derivative demonstrated a significant reduction in coronary resistance compared to control groups. This suggests potential therapeutic applications in managing hypertension or other cardiovascular conditions.
  • Antitumor Research : A study evaluated the cytotoxicity of various synthesized benzothiazole compounds against breast cancer cell lines. Results showed that specific modifications on the benzothiazole scaffold enhanced their antitumor activity, indicating that structural variations can lead to improved efficacy .

The biological activity of this compound is hypothesized to involve interactions with specific biomolecules:

  • Calcium Channels : The compound may bind to calcium channel proteins, altering their activity and leading to changes in vascular tone and perfusion pressure.
  • Cell Cycle Regulation : In cancer cells, it may induce apoptosis through pathways involving p53 or other regulatory proteins.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Studies have shown that compounds with benzothiazole and piperazine moieties can inhibit tumor growth by interfering with cellular signaling pathways. For instance, similar compounds have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Properties

The sulfonyl group in the structure may enhance the antimicrobial efficacy of the compound. Research indicates that benzothiazole derivatives exhibit significant antibacterial activity against various strains of bacteria, including resistant strains . This suggests that our compound could be explored for developing new antimicrobial agents.

Neuroprotective Effects

There is emerging evidence that compounds containing benzothiazole can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Case Studies

Several studies exemplify the applications of this compound:

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazole derivatives, including variations of our compound. The results indicated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Testing

A comparative analysis conducted by researchers found that derivatives similar to our compound demonstrated potent activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the sulfonamide group in enhancing antimicrobial efficacy .

Case Study 3: Neuroprotection

Research published in Neuroscience Letters investigated the neuroprotective effects of benzothiazole derivatives on neuronal cell cultures exposed to oxidative stress. The findings suggested that these compounds could significantly reduce cell death and improve cell viability through mechanisms involving antioxidant activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their synthesis, physicochemical properties, and biological activities.

Structural Analogues with Modified Heterocyclic Cores
Compound Name Key Structural Features Molecular Weight Biological Activity/Notes Reference
1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one Indole core, pyridin-2-yl-piperazine, 4-chlorobenzenesulfonyl 529.98 Synthesized via nucleophilic substitution; evaluated as a 5-HT6 receptor antagonist .
1-(Benzo[b]thiophen-3-yl)-3-(4-(4-trifluoromethylphenyl)piperazin-1-yl)propan-1-one Benzo[b]thiophene core, trifluoromethylphenyl-piperazine, propanone linker 447.50 Anti-Trypanosoma cruzi activity (IC₅₀: 2.1 μM); synthesized via Mannich reaction .
1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one 6-Methoxybenzothiazole, 4-methylbenzenesulfonyl 491.58 Screening compound with modified sulfonyl and methoxy groups; potential CNS applications .

Key Observations :

  • Replacing the benzothiazole with indole or benzo[b]thiophene alters receptor selectivity. For example, the indole derivative in showed 5-HT6 antagonism, while the benzo[b]thiophene analogue in exhibited antiparasitic activity.
Analogues with Varied Sulfonyl/Piperazine Substituents
Compound Name Key Structural Features Synthesis Yield Notes Reference
1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one Benzyl-piperazine, dichlorophenyl-propanone Not reported Structural rigidity due to phenyl groups; potential dopamine receptor modulation .
QD17: 1-(4-(4-(3-(4-(4-Chlorobenzoyl)phenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one Chlorobenzoyl-phenoxypropyl-piperazine, ethanone linker 35% Dual H3 receptor antagonism and antioxidant properties; low yield due to steric hindrance .
PF-5274857: 1-(4-(5-Chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one Pyridine core, methylsulfonyl group Not reported Smoothened (Smo) receptor antagonist; methylsulfonyl enhances metabolic stability .

Key Observations :

  • Piperazine modifications (e.g., benzyl in ) impact solubility and receptor affinity. The target compound’s 4-chlorobenzenesulfonyl group likely offers a balance between hydrophobicity and electronic effects .

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